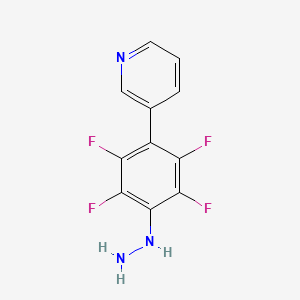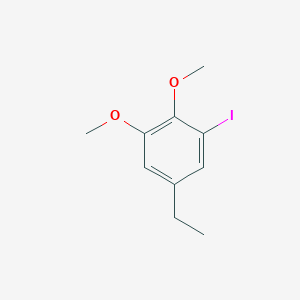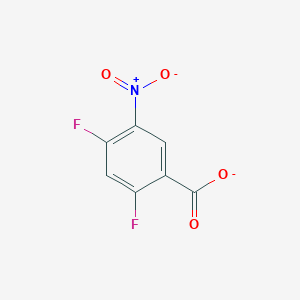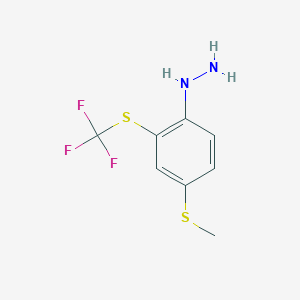
1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine is a compound that features both methylthio and trifluoromethylthio groups attached to a phenyl ring, with a hydrazine moiety
Métodos De Preparación
This process can be achieved using various reagents and catalysts under controlled conditions . Industrial production methods may involve scaling up these reactions while ensuring safety and efficiency.
Análisis De Reacciones Químicas
1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazine moiety into amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and protein modifications.
Industry: Used in the production of materials with specific properties, such as increased stability or reactivity
Mecanismo De Acción
The mechanism by which 1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with target proteins, leading to modifications that alter their function .
Comparación Con Compuestos Similares
Similar compounds include those with trifluoromethyl or methylthio groups attached to aromatic rings, such as trifluoromethylphenylhydrazine and methylthiophenylhydrazine. Compared to these compounds, 1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both functional groups, which can provide a combination of properties such as increased reactivity and stability .
Propiedades
Fórmula molecular |
C8H9F3N2S2 |
|---|---|
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
[4-methylsulfanyl-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2S2/c1-14-5-2-3-6(13-12)7(4-5)15-8(9,10)11/h2-4,13H,12H2,1H3 |
Clave InChI |
RQIGHZUMORCPKL-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=C(C=C1)NN)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


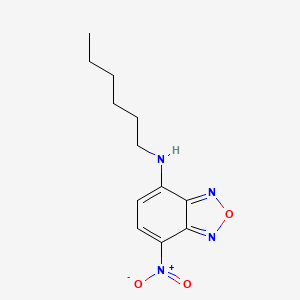
![4-[(2S)-3-amino-1-(tert-butoxy)-1-oxopropan-2-yl]benzoic acid](/img/structure/B14052615.png)
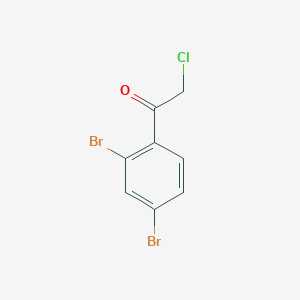

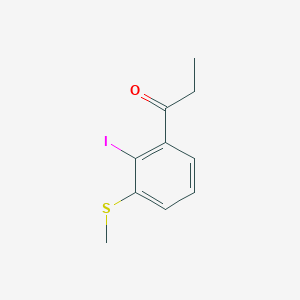

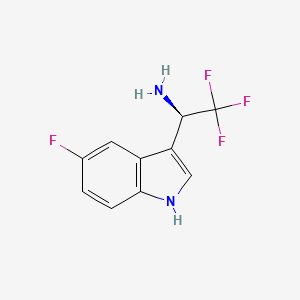

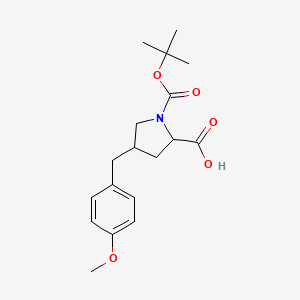
![4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)

